9-Methyl-8-oxodecanoic acid

Description

Contextualization within Complex Fatty Acid Chemistry

Fatty acids, fundamental building blocks of lipids, exhibit remarkable structural diversity. While the most common forms are linear, saturated, or unsaturated chains, a significant number possess more complex features, including branching and the incorporation of various functional groups. Branched-chain fatty acids (BCFAs) are characterized by one or more methyl groups along the main carbon chain. nih.gov These are commonly found in bacteria, where they play a crucial role in regulating the fluidity and permeability of cell membranes. nih.gov

The introduction of a keto group further functionalizes the fatty acid, creating a keto fatty acid. These compounds can have hydroxyl groups at various positions and can be saturated or monounsaturated. gerli.com The combination of a branched chain and a keto group, as seen in 9-methyl-8-oxodecanoic acid, results in a molecule with specific stereochemical and electronic properties that can influence its biological activity and metabolic fate.

Branched-chain amino acids can serve as precursors for the synthesis of branched-chain fatty acids. researchgate.net Specifically, the degradation of amino acids like leucine, isoleucine, and valine produces branched-chain α-keto acids, which can then be used to initiate the synthesis of branched-chain fatty acids. rockefeller.eduund.edu This metabolic link highlights the integration of amino acid and lipid metabolism in generating structural diversity in fatty acids.

Overview of this compound and Related Structural Motifs in Natural Products

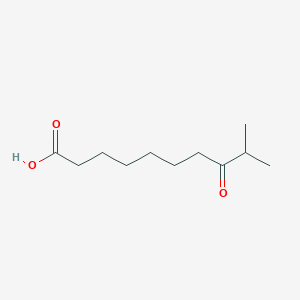

This compound is a specific branched-chain keto fatty acid with the chemical formula C11H20O3. fluorochem.co.ukchemscene.commolbase.com Its structure consists of a ten-carbon chain (decanoic acid) with a methyl group on the ninth carbon and a ketone group on the eighth carbon.

| Property | Value | Source |

| Molecular Formula | C11H20O3 | fluorochem.co.ukchemscene.commolbase.com |

| Molecular Weight | 200.27 g/mol | chemscene.commolbase.com |

| CAS Number | 59210-10-5 | fluorochem.co.ukepa.gov |

| InChI Key | CUPHLIGZDNGANZ-UHFFFAOYSA-N | fluorochem.co.uk |

While information specifically on the biological role of isolated this compound is limited, its structural motif is found within more complex natural products. For instance, the related compound 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) is a component of a family of bioactive aminolipopeptides. researchgate.net The synthesis of these complex molecules often requires the challenging stereocontrolled synthesis of the AHMOD building block. researchgate.netnih.gov

Furthermore, derivatives of similar oxo-decanoic acids are recognized for their biological significance. For example, (S)-2-Amino-8-oxo-decanoic acid methyl ester is a precursor to apicidins, which are cyclic tetrapeptides that act as inhibitors of histone deacetylases (HDACs) and have potential as antimalarial and antiparasitic agents. vulcanchem.com The 8-oxo group plays a critical role in the mechanism of HDAC inhibition by binding to the zinc ion in the enzyme's active site. vulcanchem.com This highlights the importance of the keto-group placement in the biological function of these types of molecules.

The study of such complex fatty acids and their derivatives continues to be an active area of research, with potential applications in understanding and combating various diseases.

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-8-oxodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-9(2)10(12)7-5-3-4-6-8-11(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPHLIGZDNGANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645390 | |

| Record name | 9-Methyl-8-oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59210-10-5 | |

| Record name | 9-Methyl-8-oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Sources of 9 Methyl 8 Oxodecanoic Acid Structural Analogs

Presence in Fungal Metabolites

Fungi are a prolific source of structurally diverse secondary metabolites, many of which incorporate unique fatty acid moieties. Analogs of 9-methyl-8-oxodecanoic acid are key building blocks in the biosynthesis of several classes of fungal metabolites.

Myxobacteria are known for producing a wide array of secondary metabolites with unique structural features, including the myxofacyclines. nih.govresearchgate.netchemrxiv.org A metabolome-guided screening of the myxobacterium Corallococcus sp. led to the isolation of myxofacycline A, which possesses a rare isoxazole (B147169) substructure. nih.govchemrxiv.org Further investigation and heterologous expression of the biosynthetic gene cluster in Myxococcus xanthus DK1622 revealed a family of six additional myxofacycline members. nih.govresearchgate.netchemrxiv.org While myxofacyclines A-D feature an isoxazole ring, myxofacyclines E and F contain an unprecedented 4-pyrimidinole heterocycle, and myxofacycline G includes a rare 1,2-dihydropyrol-3-one moiety. nih.govresearchgate.netchemrxiv.orgresearchgate.net The biosynthesis of these complex structures is governed by an unusual polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid. nih.govresearchgate.netchemrxiv.org Although not fungal metabolites, the intricate polyketide chains of myxofacyclines are assembled from various smaller carboxylic acid units, showcasing the diversity of fatty acid-like precursors in microbial secondary metabolism.

Aminolipopeptides are a class of bioactive compounds characterized by a lipid tail attached to a peptide chain. Structural analogs of this compound are frequently found as part of the lipid portion or as a non-proteinogenic amino acid within these molecules.

Leucinostatins: This family of peptide antibiotics, produced by fungi such as Purpureocillium lilacinum and Ophiocordyceps spp., exhibits a broad range of biological activities, including antimicrobial and antiproliferative effects. nih.govplos.orgnih.govresearchgate.net Leucinostatins are nonapeptides that typically contain the unusual amino acid 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) or its analog, 2-amino-4-methyl-8-oxodecanoic acid (AMOD). nih.govnih.govembrapa.br The biosynthesis of leucinostatins involves a non-ribosomal peptide synthetase (NRPS) encoded by the lcsA gene. nih.gov The presence of the AHMOD/AMOD moiety is crucial for their biological activity. nih.gov For example, leucinostatin (B1674795) A, containing AHMOD, has been shown to inhibit ATP synthesis in mitochondria. nih.gov

Trichopolyns: These are 10-residue peptaibols isolated from the fungus Trichoderma polysporum. jst.go.jpnih.govrsc.orgrsc.org Trichopolyns I and II are characterized by a 2-methyldecanoyl group at the N-terminus. jst.go.jprsc.org A related compound, trichopolyn V, possesses a 3-hydroxy-2-methyldecanoic acid acyl group. jst.go.jp Another analog, trichopolyn VI, contains a dehydrated version of the AHMOD residue found in leucinostatins, specifically 2-amino-4-methyl-8-oxodeca-6-enoic acid (AMOD). researchgate.net Some trichopolyns have demonstrated immunosuppressive activity. jst.go.jpnih.gov

Table 1: Selected Aminolipopeptides and their this compound Analogs

| Aminolipopeptide | Producing Organism | Structural Analog of this compound |

|---|---|---|

| Leucinostatin A | Purpureocillium lilacinum | 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) nih.govembrapa.br |

| Leucinostatin V | Ophiocordyceps spp. | 2-amino-4-methyl-8-oxodecanoic acid (AMOD) nih.gov |

| Trichopolyn A1 | Trichoderma sp. | 2-amino-4-methyl-8-oxodec-6-enoic acid (AMOD) nih.gov |

| Trichopolyn VI | Trichoderma polysporum | 2-amino-4-methyl-8-oxodeca-6-enoic acid (AMOD) researchgate.net |

Several cyclic tetrapeptide toxins produced by fungi incorporate long-chain keto-amino acids that are structurally related to this compound. These moieties are often essential for their toxic activity.

HC-toxin: This cyclic tetrapeptide, with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), is a virulence factor for the fungus Cochliobolus carbonum in its infection of maize. nih.govresearchgate.netnih.gov The key structural feature is the L-2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo) residue. nih.govresearchgate.net The biosynthesis of HC-toxin is orchestrated by a large, multifunctional non-ribosomal peptide synthetase encoded by the HTS1 gene within the TOX2 locus. nih.govnih.govpnas.org The epoxyketone functional group of the Aeo side chain is critical for its biological activity as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.netpnas.org An analog of HC-toxin, JM47, isolated from a marine Fusarium species, contains (2S,9S)-2-amino-8-oxo-9-hydroxydecanoic acid (Aoh) instead of Aeo. researchgate.net

Apicidins: This family of cyclic tetrapeptides is produced by various Fusarium species, including F. poae, F. semitectum, and F. fujikuroi. nih.govresearchgate.netplos.orgresearchgate.net Apicidins are also HDAC inhibitors. researchgate.net The parent compound, apicidin (B1684140), has the structure cyclo(N-O-methyl-L-Trp-L-Ile-D-Pip-L-2-amino-8-oxodecanoic acid). plos.org The L-2-amino-8-oxodecanoic acid (Aoda) residue is a key component. plos.org The biosynthetic gene clusters for apicidin production have been identified and are located on accessory chromosomes in some Fusarium isolates. nih.govresearchgate.netnih.gov

Table 2: Selected Cyclic Tetrapeptide Toxins and their this compound Analogs

| Toxin | Producing Organism | Structural Analog of this compound |

|---|---|---|

| HC-toxin | Cochliobolus carbonum | L-2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) nih.govresearchgate.net |

| JM47 | Marine Fusarium sp. | (2S,9S)-2-amino-8-oxo-9-hydroxydecanoic acid (Aoh) researchgate.net |

| Apicidin | Fusarium spp. | L-2-amino-8-oxodecanoic acid (Aoda) plos.org |

| Apicidin F | Fusarium fujikuroi | Contains an apicidin-like core structure plos.org |

Constituents of Aminolipopeptides (e.g., Leucinostatins, Trichopolyns)

Broader Biological Distribution of Related Oxo-Fatty Acids (e.g., in microorganisms, insects)

Oxo-fatty acids, including hydroxylated and keto derivatives, are widely distributed in nature and play various physiological roles. gerli.comacs.org In microorganisms, they are components of cellular lipids and are also produced as secondary metabolites. nih.govnih.gov For instance, certain bacteria can convert oleic acid into 10-hydroxystearic acid and 10-oxostearic acid. nih.gov In insects, fatty acids and their derivatives are crucial for energy metabolism, reproduction, and defense. tandfonline.comnih.govresearchgate.net For example, oxo-fatty acids have been identified as minor constituents in the lipid profile of black soldier fly larvae. ingentaconnect.com These compounds often arise from the oxidation of polyunsaturated fatty acids through various enzymatic pathways. acs.org

Synthetic Methodologies for 9 Methyl 8 Oxodecanoic Acid and Its Key Derivatives

Stereocontrolled Synthesis of Amino-Methyl-Oxodecanoic Acid Derivatives

The creation of amino-methyl-oxodecanoic acid derivatives with specific stereoisomerism is a significant challenge in organic synthesis. The presence of multiple chiral centers and sensitive functional groups, such as the β-hydroxyketone motif, necessitates the use of highly selective and controlled chemical reactions. researchgate.net

The stereocontrolled synthesis of the fully protected form of (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) has been successfully achieved. nih.govsigmaaldrich.com This complex amino acid is a constituent of peptaibiotiocs such as leucinostatines and trichoderin A. researchgate.netresearchgate.netrenyi.hu A common strategy begins with a glutamate (B1630785) derivative as the starting material. researchgate.netnih.gov The synthesis pathway is notable for its reliance on a sequence of powerful asymmetric reactions to establish the three distinct chiral centers. nih.govresearchgate.net Key steps in this stereochemical route involve an Evans asymmetric alkylation, a Sharpless asymmetric epoxidation, and a Grignard reaction. researchgate.netnih.gov The sensitive β-hydroxyketone group within the AHMOD structure presents a considerable synthetic challenge. researchgate.net Research has established that the (R)-configuration at the C-6 position of the AHMOD residue is a critical feature for the biological activity of aminolipopeptides like trichoderin A. researchgate.net

Differently substituted 2-amino-8-oxodecanoic acids (Aodas), which are found in naturally occurring histone deacetylase (HDAC) inhibitors like apicidins, have been prepared using a convergent synthetic approach. acs.orgfigshare.comnih.govnih.gov In this strategy, the stereochemistry at the C-2 position is typically derived from an enantiomerically pure starting material such as allylglycine or glutamic acid. acs.orgfigshare.comnih.gov The stereochemistry of substituents at the C-9 position is established using derivatives of lactic acid or glyceraldehyde. acs.orgfigshare.comnih.gov

The successful synthesis of complex molecules like AHMOD is underpinned by the application of robust and predictable asymmetric reactions. nih.gov

Evans Asymmetric Alkylation: This technique is a cornerstone for creating chiral centers with a high degree of stereocontrol. rsc.org It employs chiral oxazolidinones, often called Evans' auxiliaries, which are temporarily attached to a carboxylic acid derivative. rsc.orgresearchgate.net The resulting N-acyl oxazolidinone is then converted into its enolate, typically using a strong base like lithium diisopropylamide. york.ac.uk The chiral auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a highly diastereoselective alkylation. york.ac.uk This method is a key step in the synthesis of AHMOD. nih.gov The efficiency of the reaction can be influenced by the structure of the electrophile and the choice of the metal counterion of the enolate. york.ac.uk After the desired stereocenter is set, the auxiliary can be cleaved and recycled. uwindsor.ca

| Parameter | Observation | Source |

| Enolate Generation | Lithium or sodium amide bases cleanly transform N-acyl oxazolidone imides into their respective Z-enolates. | york.ac.uk |

| Electrophile Structure | Sterically demanding alkyl halides generally result in higher stereoselectivity compared to smaller ones (e.g., PhCH₂Br vs. MeI). | york.ac.uk |

| Counterion Effect | For less reactive electrophiles like methyl iodide, using sodium enolates can provide superior stereoselectivity compared to lithium enolates. | york.ac.uk |

| Auxiliary Removal | The chiral auxiliary can be removed through methods like transesterification or reduction with lithium borohydride (B1222165) to yield the desired carboxylic acid derivative or alcohol. | york.ac.uk |

Sharpless Asymmetric Epoxidation: This reaction is a powerful and widely used method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgdalalinstitute.com The process utilizes a catalytic amount of titanium tetra(isopropoxide), a chiral ligand such as diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidizing agent. benthamdirect.comingentaconnect.com The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, making the outcome highly predictable. dalalinstitute.com The resulting chiral epoxides are exceptionally versatile intermediates in organic synthesis, as the strained three-membered ring can be opened stereo- and regioselectively by various nucleophiles to produce diols, aminoalcohols, and ethers. wikipedia.orgbenthamdirect.comingentaconnect.com This reaction is a crucial step in the total synthesis of AHMOD, where it is used to install one of the key stereocenters. nih.gov

Grignard Reactions: The stereocontrolled addition of Grignard reagents to carbonyls or other electrophilic centers is a fundamental carbon-carbon bond-forming reaction. In the synthesis of AHMOD, a Grignard reaction is employed as one of the key stereocontrol elements. nih.gov The diastereoselectivity of such additions can often be influenced by the steric bulk of the Grignard reagent and the existing stereocenters in the substrate. nih.gov Research has demonstrated that highly diastereoselective additions of both aliphatic and aromatic Grignard reagents can be achieved under mild conditions, leading to the efficient synthesis of complex chiral structures. nih.govrsc.org

Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas)

Chemical Derivatization for Analog Generation

Chemical derivatization is a key strategy for generating analogs of natural products to perform structure-activity relationship (SAR) studies. plos.org By systematically modifying the structure of a lead compound, researchers can identify the functional groups essential for its biological activity. nih.gov

In the context of Aoda-containing cyclic tetrapeptides like the apicidins, derivatization has been used to probe their mechanism of action as HDAC inhibitors. nih.gov Studies have shown that the specific amino acid composition and modifications to the Aoda side chain have a significant impact on inhibitory activity. plos.org For example, JM47, a naturally occurring analog from a marine Fusarium species, contains (2S,9S)-2-amino-8-oxo-9-hydroxydecanoic acid (Aoh), where the epoxide found in the related compound HC-toxin is replaced by a hydroxy group. researchgate.net The fact that JM47 remains an active HDAC inhibitor indicates that the epoxide functionality is not an absolute requirement for biological activity in this class of compounds. researchgate.net

Furthermore, synthetic Aoda derivatives have been used as building blocks to create simplified analogs of more complex natural cyclic tetrapeptides, facilitating the study of their biological properties. acs.org In addition to chemical synthesis, genetic manipulation of the producing microorganisms has also emerged as a tool to generate novel derivatives of these complex natural products. plos.org

Biological Functions of 9 Methyl 8 Oxodecanoic Acid Containing Natural Products and Analogs

Modulation of Epigenetic Regulation

Natural products incorporating the 9-Methyl-8-oxodecanoic acid scaffold and its analogs are significant modulators of epigenetic processes, primarily through the inhibition of histone deacetylases (HDACs). wikipedia.org These enzymes are crucial for regulating gene expression by altering chromatin structure. wikipedia.org

The primary mechanism by which many of these compounds inhibit HDACs involves the chelation of a zinc ion (Zn²⁺) located in the active site of the enzyme. scbt.comexplorationpub.com This interaction is critical for the catalytic function of class I, II, and IV HDACs. explorationpub.com The inhibitor molecule typically possesses a zinc-binding group (ZBG) that coordinates with the zinc ion, effectively blocking the enzyme's active site and preventing it from deacetylating its histone substrates. scbt.comexplorationpub.com

Several natural products containing a side chain similar to this compound, such as apicidin (B1684140), feature a ketone group that can interact with the catalytic zinc ion. researchgate.net Apicidin's 2-amino-8-oxodecanoic acid (Aoda) residue acts as an anchor, chelating the zinc ion within the HDAC active site. researchgate.net Similarly, other cyclic tetrapeptides like trapoxin and HC toxin, which contain the related (2S, 9S)-2-amino-9,10-epoxy-8-oxodecanoic acid (Aoe) moiety, also exhibit potent HDAC inhibitory activity. pnas.orgnih.gov In the case of trapoxin, the epoxyketone group is suggested to alkylate the enzyme, leading to irreversible inhibition. pnas.orgresearchgate.net

Synthetic analogs have been developed to mimic this zinc-chelating mechanism. For instance, replacing the epoxyketone group of trapoxin with a hydroxamic acid group creates a potent, reversible HDAC inhibitor that chelates the zinc ion, similar to the well-known inhibitor Trichostatin A (TSA). pnas.orgresearchgate.net The general pharmacophore for many HDAC inhibitors includes a cap group that interacts with the protein surface, a linker region that mimics the lysine (B10760008) side chain, and a zinc-binding group. rsc.org

By inhibiting HDACs, these compounds lead to an increase in the acetylation of histone proteins, a state known as hyperacetylation. nih.gov Histone acetylation neutralizes the positive charge of lysine residues on histone tails, which reduces the affinity between the histones and the negatively charged DNA backbone. nih.gov This results in a more relaxed, open chromatin structure (euchromatin), which is more accessible to transcription factors and machinery, thereby promoting gene expression. wikipedia.org

A prominent effect of treatment with these inhibitors is the hyperacetylation of histone H4. nih.govfrontiersin.org For example, apicidin has been shown to cause a dose-dependent increase in the acetylation of histone H4. nih.gov This hyperacetylation is directly linked to the observed biological effects, such as the induction of p21WAF1/Cip1, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. nih.gov Similarly, other HDAC inhibitors like chlamydocin (B1668628) and FR235222 also lead to the accumulation of acetylated histone H4. nih.govfrontiersin.org The increased acetylation of both histone H3 and H4 is a common outcome of HDAC inhibition by these compounds. nih.govacs.org

Histone Deacetylase (HDAC) Inhibition Mechanisms (e.g., Zinc Chelation)

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Several natural products containing fatty acid moieties related to this compound exhibit significant antimicrobial properties.

For instance, serratamolide A, a cyclic tetradepsipeptide from Serratia marcescens, contains two units of (R)-ß-hydroxydecanoic acid and has shown activity against various bacteria, yeasts, and pathogenic fungi. iomcworld.com A novel analog, serratamolide G, also isolated from S. marcescens, demonstrated notable antibacterial activity against Bacillus thuringiensis and antifungal activity against Candida albicans. iomcworld.com

Another example is the cyclic depsipeptide stereocalpin B, isolated from the Antarctic lichen Ramalina terebrata. This compound, along with its known analog, exhibited moderate antibacterial activity against Escherichia coli. nih.govsemanticscholar.org Gageostatins, lipopeptides from Bacillus subtilis, contain (3R)-3-hydroxy-9,11-dimethyltridecanoic acid and have shown good antifungal activity against plant pathogens like Rhizoctonia solani and moderate antibacterial activity. mdpi.com

The broad-spectrum antibacterial activity of compounds like andrimid (B1212256) is attributed to their targeting of the highly conserved acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid biosynthesis. nih.gov Thiomarinols, produced by Pseudoalteromonas sp., are hybrid compounds with potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound | Source Organism | Activity | Target Organisms |

|---|---|---|---|

| Serratamolide A | Serratia marcescens | Antibacterial, Antifungal | Various bacteria, yeasts, pathogenic fungi |

| Serratamolide G | Serratia marcescens | Antibacterial, Antifungal | Bacillus thuringiensis, Candida albicans |

| Stereocalpin B | Ramalina terebrata | Antibacterial | Escherichia coli |

| Gageostatins | Bacillus subtilis | Antifungal, Antibacterial | Rhizoctonia solani, Bacillus subtilis, Staphylococcus aureus |

| Andrimid | Marine proteobacteria | Antibacterial | Gram-positive and Gram-negative bacteria |

| Thiomarinols | Pseudoalteromonas sp. | Antibacterial | Gram-positive and Gram-negative bacteria, MRSA |

Antiproliferative and Cytostatic Effects (e.g., against various cancer cell lines)

A significant number of natural products containing the this compound backbone and their analogs demonstrate potent antiproliferative and cytostatic effects against a wide range of cancer cell lines. This activity is often linked to their ability to inhibit HDACs, leading to cell cycle arrest, differentiation, and apoptosis. wikipedia.orgnih.gov

Apicidin, for example, inhibits the proliferation of various tumor cells by inducing the expression of the p21WAF1/Cip1 protein. nih.gov It has also been shown to revert the morphology of HeLa cells to that of normal cells. nih.gov Chlamydocin, another cyclic tetrapeptide, exhibits potent cytostatic activity against mastocytoma cells and various other cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov

The depsipeptide romidepsin (B612169) (FK-228), which is approved for the treatment of cutaneous T-cell lymphoma, is a potent HDAC inhibitor. up.ac.zanih.gov Synthetic analogs of natural HDAC inhibitors have also been extensively studied for their anticancer potential. For instance, suberoylanilide hydroxamic acid (SAHA, Vorinostat) is another FDA-approved HDAC inhibitor used for treating cutaneous T-cell lymphoma. nih.gov

Microsporin A, a cyclic tetrapeptide from the fungus Microsporum cf. gypseum, displayed significant cytotoxicity against a panel of 60 cancer cell lines and showed potent in vitro inhibitory activity against HDACs. mdpi.com Leucinostatin (B1674795) A, which contains a 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) unit, has been shown to be cytotoxic against human prostate cancer cells. iiitd.edu.in

| Compound/Analog | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Apicidin | HeLa, various tumor cells | Inhibition of proliferation, induction of p21WAF1/Cip1, morphological reversion nih.gov |

| Chlamydocin | Mastocytoma, various cancer cell lines | Potent cytostatic activity nih.gov |

| Romidepsin (FK-228) | Cutaneous T-cell lymphoma | Approved for clinical use up.ac.zanih.gov |

| Suberoylanilide hydroxamic acid (SAHA) | Cutaneous T-cell lymphoma | Approved for clinical use nih.gov |

| Microsporin A | NCI 60 cancer cell panel, HCT-116 | Significant cytotoxicity, potent HDAC inhibition mdpi.com |

| Leucinostatin A | DU-145 (prostate cancer) | Cytotoxicity iiitd.edu.in |

| Stereocalpin B analog | HCT116 | Cell growth inhibition nih.gov |

Phytotoxic Activities in Plant-Pathogen Interactions

Certain natural products containing structures related to this compound play a role in plant-pathogen interactions, exhibiting phytotoxic activities.

HC-toxin, a cyclic tetrapeptide produced by the fungus Helminthosporium carbonum, is a classic example. It contains the Aoe moiety and is a host-selective toxin that affects certain maize genotypes. nih.gov Its phytotoxicity is a result of its ability to inhibit HDAC activity in the host plant, leading to disruption of normal cellular processes. nih.gov

Miuraenamides A and B, depsipeptides produced by the myxobacterium Paraliomyxa miuraensis, contain (R,E)-9-hydroxy-6-methyldec-5-enoic acid. mdpi.com Miuraenamide A, in particular, showed potent and selective inhibition against the phytopathogenic microorganism Phytophthora sp. mdpi.com

These compounds highlight the role of HDAC inhibition as a mechanism of action not only in mammalian systems but also in the context of plant biology and disease.

Advanced Analytical Methodologies for 9 Methyl 8 Oxodecanoic Acid Detection and Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the analysis of 9-Methyl-8-oxodecanoic acid, offering high sensitivity and detailed structural information. Various hyphenated MS techniques are employed to achieve comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Analysis and Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, particularly within the field of metabolomics. nih.gov To make non-volatile metabolites like fatty acids suitable for GC analysis, a derivatization step, such as trimethylsilylation, is necessary to increase their volatility. nih.gov GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components within a complex mixture. researchgate.net

In metabolomic studies, GC-MS is a well-established method for profiling a wide range of small molecules, including fatty acids. nih.govchemrxiv.org The process involves the separation of derivatized analytes on a GC column followed by their ionization and fragmentation in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for compound identification. uni-saarland.de Electron ionization (EI) is a common hard ionization technique used in GC-MS, which generates reproducible fragmentation patterns valuable for library matching. jeol.com However, for some molecules, particularly those with increasing unsaturation, the molecular ion may not be observed with EI. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for both the quantification and identification of this compound in various samples. unitn.itresearchgate.net This method couples the separation power of high-performance liquid chromatography (HPLC) with the dual-stage mass analysis of tandem mass spectrometry. researchgate.net LC-MS is particularly advantageous for analyzing compounds that are not easily volatilized, a common characteristic of many biological molecules. chemrxiv.org

For quantification, LC-MS/MS typically operates in multiple-reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion of the target analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This high specificity allows for accurate quantification even in complex biological matrices. nih.gov The development of a robust LC-MS/MS method involves optimizing parameters such as the ionization mode (e.g., electrospray ionization - ESI), spray voltage, and collision energies to achieve the best signal for the analyte and its internal standard. unitn.itnih.gov

Method validation is a critical step to ensure the reliability of the quantitative data, assessing parameters like linearity, limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects. unitn.itnih.gov For instance, a validated method for similar compounds demonstrated good linearity with R² values between 0.95 and 1.00 and low LOQ values. unitn.it

High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which is crucial for determining the elemental composition of a molecule. savemyexams.com This capability allows for the differentiation between compounds with very similar nominal masses. savemyexams.com Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, can achieve extremely high resolution, enabling the detailed analysis of complex molecules and their isotopic patterns. nih.gov

Tandem mass spectrometry (MS/MS) combined with HRMS is a powerful tool for structural elucidation. The fragmentation of a precursor ion provides valuable information about its chemical structure. acdlabs.com The fragmentation patterns are reproducible and depend on the stability of the molecular ion relative to its fragments. acdlabs.com Hard ionization techniques like electron impact (EI) induce significant fragmentation, which can be useful for structural characterization, although the molecular ion peak may be weak or absent. acdlabs.com In contrast, soft ionization methods, such as electrospray ionization (ESI) and chemical ionization (CI), produce less fragmentation and a more prominent molecular ion peak. acdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR, 1H-1H COSY, 1H-1H ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR techniques such as ¹H-NMR and ¹³C-NMR are fundamental for determining the types and numbers of protons and carbons in a molecule. researchgate.net The chemical shifts in these spectra provide information about the electronic environment of each nucleus. For example, in the ¹³C-NMR spectrum of a similar long-chain fatty acid, a carbonyl signal appears around δC 178.30, a terminal methyl group at δC 14.1, and methylene (B1212753) carbons overlap in the range of 29.0-29.5 ppm. researchgate.net

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms. slideshare.net

¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. magritek.com

¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) is used to determine spatial proximities between protons, which is crucial for understanding the three-dimensional structure and stereochemistry of a molecule. nih.govgoogle.com

The combination of these NMR experiments allows for a complete and detailed assignment of the molecular structure. researchgate.net

Chromatographic Separations

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures prior to its analysis by spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of organic acids. sigmaaldrich.com It is often the method of choice due to its simplicity, speed, and stability. sigmaaldrich.com In the context of analyzing this compound and similar compounds, reversed-phase (RP) HPLC is commonly employed. sielc.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For organic acids, the pH of the mobile phase is a critical parameter, and a low pH is often used to keep the acids in their protonated form, leading to better retention and peak shape. sigmaaldrich.com The use of a buffer, such as potassium phosphate, helps to maintain a stable pH. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and qualitative analysis of lipids and their derivatives. libretexts.orgresearchgate.net For the analysis of oxo fatty acids like this compound, TLC is particularly useful for isolating them from complex biological samples or reaction mixtures, and for monitoring the progress of chemical reactions. libretexts.orgnih.gov Oxo fatty acids can be separated from other lipid classes, such as non-oxidized fatty acid methyl esters (FAMEs) or triacylglycerols, based on their difference in polarity. cambridge.orgplos.org

The principle of separation in TLC involves a solid stationary phase (typically a glass or aluminum plate coated with a thin layer of adsorbent material like silica (B1680970) gel) and a liquid mobile phase (a solvent or mixture of solvents). libretexts.org The sample is spotted onto the plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.

Due to the presence of the polar carbonyl (oxo) group and the carboxylic acid function, this compound is more polar than its corresponding non-oxidized fatty acids or their methyl esters. plos.org Consequently, it will have a stronger interaction with the polar silica gel stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to less polar lipids like FAMEs. libretexts.orgplos.orgresearchgate.net

For the analysis of oxo-FAME (the methyl ester of this compound), a typical procedure would involve the following:

Stationary Phase : Silica Gel 60 G F254 plates are commonly used. The F254 indicator allows for the visualization of spots under UV light at 254 nm. sigmaaldrich.com

Sample Application : The lipid extract, dissolved in a suitable solvent, is carefully spotted onto the baseline of the TLC plate. libretexts.org

Mobile Phase (Eluent) : A mixture of non-polar and slightly polar solvents is used. The exact composition is chosen to achieve optimal separation. For separating FAMEs from more polar oxo-FAMEs, a common mobile phase is a mixture of hexane (B92381) and diethyl ether. plos.org

Development : The plate is developed in a saturated chromatography tank until the solvent front reaches a predetermined height. sigmaaldrich.com

Visualization : After drying the plate, the separated spots can be visualized. If the plate contains a fluorescent indicator, spots can be seen under UV light. sigmaaldrich.com Alternatively, the plate can be sprayed with a reagent like 2',7'-dichlorofluorescein, which makes the lipid spots visible under UV light as yellow-green fluorescent spots. plos.org

The different migration distances allow for the isolation of the oxo fatty acid fraction, which can then be scraped from the plate, eluted from the silica, and subjected to further, more detailed analysis like Gas Chromatography-Mass Spectrometry (GC-MS). plos.org

Table 1: Typical TLC System for Oxo Fatty Acid Analysis

| Component | Description | Purpose/Function | Reference |

| Stationary Phase | Silica Gel 60 G F254 pre-coated plates | A polar adsorbent that separates compounds based on polarity. The fluorescent indicator (F254) allows for non-destructive visualization under UV light. | sigmaaldrich.com |

| Mobile Phase | Hexane:Diethyl Ether (e.g., 90:10 v/v) | A solvent system that carries the sample components up the plate. The ratio can be adjusted to optimize the separation of compounds with different polarities. | libretexts.orgplos.org |

| Visualization | 2',7'-dichlorofluorescein spray followed by UV light exposure | A visualization agent that makes lipid spots fluorescent, allowing for their detection. | plos.org |

| Result | Oxo-FAMEs show a lower Rf value (e.g., ~0.29) compared to FAMEs (e.g., ~0.57). | Demonstrates the successful separation based on the increased polarity of the oxo-functional group. | plos.org |

Structure Activity Relationship Sar Studies and Derivative Development

Synthesis of Modified 9-Methyl-8-oxodecanoic Acid Analogs

The synthesis of analogs of this compound is a cornerstone of SAR studies, enabling the exploration of how chemical modifications influence biological activity. Researchers have developed various synthetic strategies to create a diverse library of these compounds.

A common approach involves the modification of the core decanoic acid chain. For instance, analogs with varying chain lengths, such as 7-oxo, 8-oxo, and 9-oxo amino acids, have been synthesized to investigate the optimal length for biological activity. whiterose.ac.ukresearchgate.net One method to achieve this involves a three-step process: copper-catalyzed allylation of organozinc reagents derived from amino acids like serine, aspartic acid, and glutamic acid, followed by cross-metathesis with unsaturated ketones and subsequent hydrogenation. whiterose.ac.ukresearchgate.net This flexible strategy allows for the straightforward variation of the ketone's position and the side-chain length. whiterose.ac.uk

Furthermore, the synthesis of more complex analogs, such as (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), a component of Leucinostatins, has been accomplished. renyi.hu These syntheses often involve intricate stereoselective steps to control the configuration of multiple chiral centers. renyi.hu For example, the synthesis of AHMOD started from vinyl magnesium bromide and (R)-3-bromo-2-methyl propanol. renyi.hu

The development of these synthetic routes is crucial for producing a range of analogs for biological testing, which in turn provides valuable data for understanding the structure-activity relationships.

Table 1: Synthetic Approaches to this compound Analogs

| Starting Material(s) | Key Reactions | Resulting Analog Type | Reference |

| Serine, Aspartic acid, or Glutamic acid-derived organozinc reagents; Unsaturated ketones | Copper-catalyzed allylation, Cross-metathesis, Hydrogenation | 7-oxo, 8-oxo, and 9-oxo amino acids | whiterose.ac.ukresearchgate.net |

| Allylglycine | Protection of nitrogen (Boc or Fmoc) | (S)-2-amino-8-oxodecanoic acids (Aodas) | acs.org |

| Vinyl magnesium bromide; (R)-3-bromo-2-methyl propanol | Stereoselective synthesis | (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) | renyi.hu |

Elucidation of Functional Group Contributions to Biological Activity (e.g., 8-carbonyl, 9,10-epoxy groups, amino groups)

The biological activity of this compound and its derivatives is intricately linked to the presence and arrangement of specific functional groups. Understanding the contribution of each group is critical for designing more potent and selective compounds.

The 8-carbonyl group has been identified as a critical feature for the biological activity of many derivatives. acs.org In the context of apicidin (B1684140), a cyclic tetrapeptide containing an 8-oxodecanoic acid moiety, the C-8 keto group is essential for its biological function. acs.org This functional group often acts as a key interaction point with biological targets, such as the zinc ion in the active site of histone deacetylases (HDACs).

The presence of a 9,10-epoxy group in some natural products containing a modified decanoic acid chain, such as (S)-2-amino-9,10-epoxy-8-oxodecanoic acid found in Chlamydocin (B1668628), was initially thought to be crucial for HDAC inhibition. uniroma1.it However, later studies revealed that this potentially reactive epoxy ketone moiety is not an absolute requirement for activity. uniroma1.it This finding opened the door for the development of analogs with different substituents at these positions, leading to compounds with improved stability and selectivity.

The interplay between these functional groups is complex. For instance, in penicillin G, the lone pair of electrons on the side chain carbonyl group can lead to acid-catalyzed degradation. ashp.org In contrast, the presence of an ether oxygen in penicillin V withdraws these electrons, preventing degradation. ashp.org This highlights how subtle changes in functional groups can have a profound impact on a molecule's stability and, consequently, its biological availability and efficacy.

Table 2: Contribution of Key Functional Groups

| Functional Group | Position | Role in Biological Activity | Reference |

| Carbonyl | C-8 | Essential for interaction with biological targets like HDACs. | acs.org |

| Epoxy | C-9, C-10 | Not strictly required for HDAC inhibition, allowing for analog development. | uniroma1.it |

| Amino | C-2 | Attachment point for peptide synthesis; modifications affect activity. | whiterose.ac.uknih.gov |

| Hydroxyl | C-6 | Its presence or absence (as in AHMOD vs. AMOD) significantly alters biological activity. | nih.govnih.gov |

Stereochemical Impact on Biological Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule can have a profound effect on its biological activity. For derivatives of this compound, which often contain multiple chiral centers, the specific stereoisomer can determine both the potency and selectivity of the compound.

The configuration at the C-2 position, which is part of the amino acid backbone, is crucial. Syntheses often start from enantiomerically pure precursors like L-allylglycine or L-glutamic acid to ensure the desired (S)-configuration at this center, which is common in naturally occurring bioactive peptides. acs.org

Furthermore, the stereochemistry of substituents along the decanoic acid chain significantly influences biological outcomes. For example, in the synthesis of trichoderin A, a natural product containing a 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) residue, the stereochemistry at the C-6 position was a key focus. researchgate.net NMR spectroscopic analysis ultimately established that the C-6 position in the natural product possesses an (R)-configuration, correcting the initially proposed (S)-configuration. researchgate.net This highlights the importance of precise stereochemical assignment for understanding the true nature of the bioactive molecule.

The synthesis of all four isomers of β-methylphenylalanine, achieved using Evans' methodology, demonstrates the lengths to which researchers will go to explore the impact of stereochemistry. renyi.hu By creating and testing each possible stereoisomer, a complete picture of the stereochemical requirements for activity can be obtained.

The diastereoselectivity of reactions used to create these molecules is a critical consideration. For instance, in the synthesis of ω-oxo amino acids, an acid-catalyzed aza-Michael reaction was observed to proceed with high diastereoselectivity (dr ≥96:4) to form trans-2,5-disubstituted pyrrolidines. researchgate.net Such high levels of stereocontrol are essential for producing single, well-defined stereoisomers for biological evaluation.

Table 3: Impact of Stereochemistry on Biological Activity

| Chiral Center | Significance | Example | Reference |

| C-2 | Determines the amino acid configuration (L or D). The (S)-configuration is often preferred for bioactivity. | Synthesis of (S)-Aodas from L-allylglycine. | acs.org |

| C-6 | The configuration of substituents, such as a hydroxyl group, can be critical for activity. | The (R)-configuration at C-6 in the AHMOD residue of trichoderin A was determined to be the correct stereochemistry. | researchgate.net |

| C-4 | The stereochemistry of alkyl substituents can influence the overall conformation and binding affinity. | Asymmetric synthesis of β-methylphenylalanine isomers to study stereochemical effects. | renyi.hu |

Design Principles for Targeting Specific Biological Pathways

The design of this compound derivatives to target specific biological pathways is guided by a pharmacophore model that has emerged from extensive SAR studies. This model typically consists of a surface recognition domain, a linker, and a metal-binding group.

A prominent target for these compounds is the family of histone deacetylases (HDACs), which are zinc-dependent enzymes involved in epigenetic regulation. nih.gov The design of HDAC inhibitors based on this scaffold involves several key principles:

Zinc-Binding Group (ZBG): The 8-oxo group, often part of an α-hydroxyketone or a simple ketone, is designed to chelate the zinc ion in the active site of HDACs. researchgate.net The nature of this ZBG can be modified to fine-tune binding affinity and selectivity.

Linker Region: The aliphatic chain of the decanoic acid acts as a linker that positions the ZBG correctly within the enzyme's catalytic tunnel. The length and rigidity of this linker can be varied to optimize interactions with the enzyme. whiterose.ac.uk

Capping Group/Surface Recognition Domain: When incorporated into cyclic peptides, the other amino acid residues form a capping group that interacts with the surface of the enzyme, contributing to binding affinity and isoform selectivity. uniroma1.itnih.gov Modifications to these residues, such as altering their chirality or adding functional groups, can significantly impact which HDAC isoforms are inhibited. nih.gov

For example, in the development of analogs of the natural HDAC inhibitor FR235222, researchers have explored different capping groups and modified the (S,R)-2-amino-9-hydroxy-8-oxodecanoic acid (Ahoda) ZBG to probe HDAC inhibition and paralogue selectivity. researchgate.net

Furthermore, the design of these molecules can be guided by computational modeling and docking simulations. These in silico methods can help predict how different analogs will bind to the target enzyme, allowing for a more rational design process before committing to chemical synthesis.

By systematically varying the ZBG, linker, and capping group, researchers can develop derivatives of this compound with potent and selective activity against specific biological targets, paving the way for the development of new therapeutic agents.

Future Research Trajectories for 9 Methyl 8 Oxodecanoic Acid Research

Elucidation of Novel Biological Roles and Signaling Pathways

While 9-Methyl-8-oxodecanoic acid itself has not been extensively studied for its biological activities, its structural motifs are present in a variety of bioactive natural products. For instance, the related compound (S)-2-amino-8-oxodecanoic acid (Aoda) is a key component of cyclic tetrapeptide histone deacetylase (HDAC) inhibitors like microsporins A and B and apicidins. nih.gov These compounds demonstrate the importance of the oxodecanoic acid moiety for enzymatic inhibition and therapeutic potential. Another related structure, 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), is a constituent of trichoderins, which have displayed anti-tuberculosis activity. nih.govrsc.org

Future research must pivot towards a systematic evaluation of this compound's intrinsic biological functions. A primary trajectory will involve comprehensive screening against a wide array of cellular targets to identify novel bioactivities. High-throughput transcriptomics (HTTr) represents a powerful tool in this endeavor, allowing for the broad assessment of how the compound alters gene expression and affects various biological processes and signaling pathways. epa.gov Uncovering these pathways is the first step toward understanding its mechanism of action and potential utility as a modulator of cellular functions. This exploration could reveal roles in metabolic regulation, inflammation, or cell signaling, areas where other fatty acids are known to be active players.

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of this compound and its more complex, naturally occurring analogs like AHMOD presents considerable stereochemical challenges. sci-hub.se Current synthetic routes often rely on multi-step sequences using chiral auxiliaries, such as the Schöllkopf auxiliary or Evans asymmetric alkylation, to control the stereochemistry. renyi.hunih.govthieme-connect.com While effective, these methods can be lengthy and may not be ideal for large-scale production or the rapid generation of a diverse library of analogs. rsc.org

A critical area for future research is the development of more efficient and advanced synthetic strategies. Key goals include:

Catalytic Asymmetric Synthesis: Moving away from stoichiometric chiral auxiliaries to catalytic asymmetric methods would improve atom economy and scalability. sci-hub.se

Stereodivergent Synthesis: Developing methods that can access all possible stereoisomers of the molecule from a common intermediate is crucial for detailed structure-activity relationship (SAR) studies. renyi.hu

Successfully creating a diverse library of analogs with variations in chain length, stereochemistry, and functional groups is essential for probing biological targets and optimizing activity. researchgate.net

Mechanistic Investigations of Enzyme-Compound Interactions beyond Known Targets

The primary known targets for natural products containing the oxodecanoic acid scaffold are histone deacetylases (HDACs). nih.gov The α-amino-β-keto group in these molecules acts as a crucial zinc-binding motif within the enzyme's active site. researchgate.netacs.org However, the full spectrum of enzymes that may interact with this compound remains largely unexplored.

Future research should aim to identify and characterize new protein targets. This can be achieved through a combination of computational and experimental approaches:

In Silico Screening: Molecular docking simulations can be used to screen large libraries of protein structures to identify potential binding partners for this compound.

Biochemical Screening: Testing the compound against panels of purified enzymes, particularly those involved in fatty acid metabolism and signaling such as cytochrome P450s, could reveal novel interactions. nih.gov

Kinetic and Structural Studies: Once new targets are identified, detailed mechanistic studies are required to understand the mode of interaction. Techniques like enzyme kinetics can determine the type of inhibition (e.g., competitive, non-competitive) and binding affinity. acs.org X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the enzyme-compound complex, guiding the design of more potent and selective analogs.

These investigations will be vital for understanding the compound's polypharmacology and identifying the most promising avenues for therapeutic development.

Exploration of Biosynthetic Gene Clusters for Novel Analogs and Pathway Engineering

Natural products containing structures similar to this compound are typically synthesized by large multienzyme complexes, namely polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.govnih.gov For example, the biosynthesis of myxofacyclines is proposed to start with a related precursor, 9-methyl-3-oxodecanoic acid, which is activated and extended by PKS modules. nih.gov Similarly, the AHMOD moiety of leucinostatins is assembled by a highly reducing PKS. nih.gov

A significant future research direction lies in the discovery and engineering of the biosynthetic pathways that produce these compounds. The advent of rapid genome sequencing and bioinformatic tools like antiSMASH has made it possible to mine microbial genomes for novel biosynthetic gene clusters (BGCs). nih.govmdpi.com Research efforts will likely focus on:

BGC Identification: Identifying the specific gene cluster responsible for synthesizing this compound or its precursors in producer organisms.

Heterologous Expression: Transferring the identified BGC into a more genetically tractable host organism to facilitate study and improve production yields. mdpi.com

Pathway Engineering: Modifying the BGC to generate novel analogs. This can involve deleting or inactivating genes for tailoring enzymes (e.g., oxidoreductases, methyltransferases) to isolate intermediates or create new derivatives. researchgate.net It is also possible to swap enzyme domains to alter the polyketide backbone or incorporate different starter units, leading to a wide range of new chemical structures.

This bio-combinatorial approach offers a powerful and sustainable method for generating chemical diversity that would be challenging to achieve through chemical synthesis alone.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 9-Methyl-8-oxodecanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous oxo-fatty acids. For example, methyl esters of 9-oxo fatty acids (e.g., 9-oxodecanoic acid) have been synthesized via oxidation of decanoic acid derivatives using catalysts like MnO₂ in continuous flow reactors . Optimization involves adjusting reaction temperature (70–90°C), pH (6–8), and catalyst loading (5–10% w/w). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by GC or HPLC analysis (≥95% purity) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- GC-MS : For purity assessment and molecular ion detection (e.g., m/z 172.27 for the methyl ester derivative) .

- NMR : ¹H NMR (δ 2.1–2.4 ppm for methyl groups adjacent to the keto group; δ 9.5–10.0 ppm for carboxylic protons) and ¹³C NMR (δ 210–215 ppm for the 8-oxo group) provide structural confirmation .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm quantify the compound in biological matrices .

Cross-referencing spectral data with libraries (e.g., HMDB) is critical for accurate interpretation .

Q. What biological roles or metabolic pathways involve this compound, and what experimental models are suitable for its study?

- Methodological Answer : Oxo-fatty acids like this compound are implicated in lipid peroxidation and oxidative stress pathways. In vitro models (e.g., HepG2 cells) can assess its role in redox signaling via ROS assays. For metabolic studies, isotope-labeled analogs (e.g., ¹³C at the methyl group) tracked via LC-MS in rodent liver microsomes reveal β-oxidation intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental systems?

- Methodological Answer : Contradictions often arise from variations in cell type, concentration ranges, or assay conditions. To address this:

- Perform dose-response curves (0.1–100 µM) in parallel across systems (e.g., primary vs. immortalized cells).

- Use standardized positive controls (e.g., 9-OxoODE for inflammation studies) .

- Apply multivariate statistical analysis (PCA or PLS-DA) to identify confounding variables .

Q. What strategies are effective in elucidating the stereochemical configuration of this compound derivatives?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers .

- X-ray crystallography : Co-crystallize derivatives with heavy atoms (e.g., bromine-substituted analogs) for resolving absolute configuration .

- Computational modeling : Density Functional Theory (DFT) predicts stability of stereoisomers based on Gibbs free energy differences .

Q. How does the 8-oxo group influence the compound’s reactivity in nucleophilic environments, and what experimental controls are necessary?

- Methodological Answer : The 8-oxo group enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., by thiols or amines). To study this:

- Monitor reactions via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) .

- Include controls (e.g., non-oxo analogs) to isolate reactivity contributions.

- Stabilize intermediates by maintaining inert atmospheres (N₂/Ar) and low temperatures (4°C) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.